Menin-MLL inhibitor 21 is a compound that targets the interaction between menin and mixed lineage leukemia (MLL) fusion proteins, which are implicated in various types of leukemia, particularly acute leukemias. Menin, a protein encoded by the MEN1 gene, plays a critical role as a cofactor in the oncogenic activity of MLL fusion proteins, which are formed due to chromosomal translocations involving the KMT2A gene. The inhibition of this interaction is considered a promising therapeutic strategy to combat leukemogenesis.
Menin-MLL inhibitor 21 is part of a class of small-molecule inhibitors designed to disrupt the menin-MLL interaction. These inhibitors have been developed through extensive research efforts aimed at understanding the structural and functional dynamics of menin and its interactions with MLL fusion proteins. The development of these inhibitors has been informed by high-resolution crystal structures that reveal the binding sites and mechanisms involved in menin's function as an oncogenic cofactor.
Menin-MLL inhibitor 21 falls under the category of antineoplastic agents, specifically targeting protein-protein interactions involved in cancer pathways. It is classified as a small-molecule inhibitor, which is designed to bind specifically to menin, thereby blocking its interaction with MLL fusion proteins.
The synthesis of menin-MLL inhibitor 21 typically involves multi-step organic synthesis techniques, including:
The synthesis may utilize various organic reactions such as:
Menin-MLL inhibitor 21 features a complex molecular structure that allows it to effectively bind to the MLL pocket on menin. The specific arrangement of atoms within the compound facilitates strong interactions with key residues in the binding site.
The molecular formula and weight, along with specific structural data such as bond lengths and angles, are critical for understanding how this compound interacts with menin. High-resolution X-ray crystallography studies provide detailed insights into these structural features.
Menin-MLL inhibitor 21 undergoes several important chemical reactions during its synthesis and when interacting with biological targets:
Understanding these reactions requires knowledge of kinetics and thermodynamics related to ligand-receptor interactions, as well as potential off-target effects that could arise from non-specific binding.
The mechanism by which menin-MLL inhibitor 21 exerts its effects involves:
Experimental studies demonstrate that this inhibition results in decreased expression of oncogenic factors such as HOXA9 and MEIS1, which are critical for maintaining leukemic cell proliferation.
Menin-MLL inhibitor 21 exhibits specific physical properties such as:
The chemical properties include:
Relevant analyses often involve spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry for structural confirmation.
Menin-MLL inhibitor 21 has significant applications in scientific research and clinical settings:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5